molecular formula C20H22N2O B3037018 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 401632-70-0

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3037018
CAS No.: 401632-70-0
M. Wt: 306.4 g/mol
InChI Key: JJUDUQXQEOVISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by the presence of an adamantyl group, a phenyl group, and a pyrazole ring with an aldehyde functional group

Mechanism of Action

Target of Action

Adamantyl-containing compounds are known to have practical applications in the development of antiviral , nootropic , antiparkinsonian , and antidiabetic drugs. They are also used in the development and synthesis of new drug delivery systems .

Mode of Action

Adapalene, a third-generation topical retinoid, is used for the treatment of acne vulgaris . Amantadine, on the other hand, is used to treat dyskinesia associated with parkinsonism and influenza caused by type A influenzavirus . It acts as a nicotinic antagonist, dopamine agonist, and noncompetitive NMDA antagonist .

Biochemical Pathways

It is known that adamantyl-substituted compounds can directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .

Pharmacokinetics

It is known that the introduction of a bulky lipophilic adamantyl group into organic molecules usually greatly changes their pharmacokinetic characteristics and optimizes the conditions for transporting these molecules through biological membrane barriers .

Result of Action

It is known that adamantyl-substituted compounds like ahpn/3-cl-ahpc bind specifically to the orphan nuclear receptor small heterodimer partner (shp; nr0b2), and this binding promotes interaction of the receptor with a corepressor complex that minimally contains sin3a, n-cor, histone deacetylase 4, and hsp90 .

Action Environment

It is known that the synthesis of adamantyl-substituted compounds can be carried out under optimal conditions established to reduce the use of toxic reagents or solvents and can be carried out in one pot to make it more environmentally friendly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction using adamantyl chloride and an appropriate catalyst.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a phenylboronic acid.

    Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the use of a formylating reagent such as DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl and adamantyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the adamantyl group.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-Adamantyl-1H-pyrazole-4-carbaldehyde: Lacks the phenyl group.

Uniqueness

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of the adamantyl, phenyl, and pyrazole groups, which confer distinct chemical and biological properties. The presence of the aldehyde group also allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(1-adamantyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c23-13-17-12-22(18-4-2-1-3-5-18)21-19(17)20-9-14-6-15(10-20)8-16(7-14)11-20/h1-5,12-16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUDUQXQEOVISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901159362
Record name 1-Phenyl-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401632-70-0
Record name 1-Phenyl-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=401632-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901159362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.